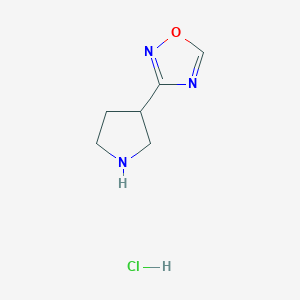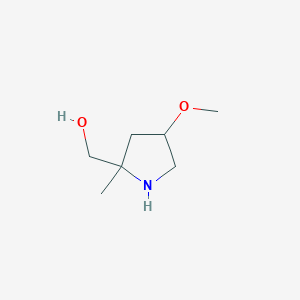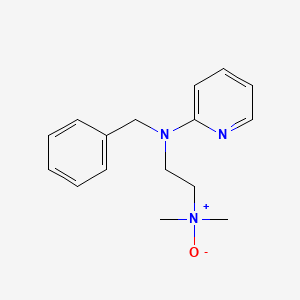
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Übersicht
Beschreibung
- Structure : It contains a pyrrolidine ring fused with an oxadiazole ring, and the nitrogen atom in the pyrrolidine ring is substituted with a 3-pyrrolidinol group .
Synthesis Analysis
The synthesis of this compound involves the construction of the pyrrolidine-oxadiazole scaffold. Various synthetic strategies can be employed, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Specific reaction conditions and synthetic pathways would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride consists of a five-membered pyrrolidine ring fused with a 1,2,4-oxadiazole ring. The presence of the pyrrolidine ring contributes to its stereochemistry, and the non-planarity of the ring allows for increased three-dimensional coverage .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives have been synthesized and studied for their antimicrobial properties. For instance, derivatives containing piperidine or pyrrolidine rings have exhibited strong antimicrobial activity, indicating their potential as bases for developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, the synthesis and antimicrobial activity of these derivatives have been a focus of study, highlighting their structure-activity relationship and potential therapeutic applications (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Activity
The potential anticancer properties of 1,2,4-oxadiazole derivatives, including those with pyrrolidine substituents, have been explored in various studies. Research indicates that these compounds can act as apoptosis inducers and possess activity against cancer cell lines, making them promising candidates for anticancer drug development (Zhang et al., 2005). Further, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, underlining the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (Redda & Gangapuram, 2007).
Tuberculostatic Activity
The synthesis and evaluation of 1,2,4-oxadiazole derivatives for tuberculostatic activity have also been reported, with some compounds demonstrating potential efficacy against Mycobacterium tuberculosis. This suggests their possible use in the treatment of tuberculosis, offering a new avenue for the development of anti-TB drugs (Foks et al., 2004).
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHKSJIZCWVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)

